Réactif de Girard T

Vue d'ensemble

Description

Applications De Recherche Scientifique

Girard’s reagent T has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary targets of GRT are aldehydes and ketones , specifically those containing α-dicarbonyl functional groups . These compounds are prevalent in various biochemical processes, including lipid metabolism and oxidative stress .

Mode of Action

GRT is a quaternary amine with a reactive hydrazine group . It interacts with its targets (aldehydes and ketones) to form hydrazones . The reaction can be represented as follows:

R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3R--CHO + NH_2--NH--CO--CH_2--N(CH_3)_3 \rightarrow R--C=N--NH--CO--CH_2--N(CH_3)_3 R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3

In this reaction, ‘R’ represents the aldehyde or ketone .

Biochemical Pathways

The formation of hydrazones by GRT affects various biochemical pathways. For instance, it plays a crucial role in the detection and quantitation of reactive aldehydes generated during lipid metabolism and oxidative stress . It also aids in the analysis of lipid oxidation products like formyl lysophosphatidylcholine .

Pharmacokinetics

It forms highly charged derivatives for accurate ESI quantitation , which implies that it might have good bioavailability in the context of chemical analyses.

Result of Action

The primary result of GRT’s action is the formation of stable hydrazones from aldehydes and ketones . These hydrazones are augmented in mass by 113.09528 after derivatization with GRT . They can be readily analyzed by various techniques, including chromatography and spectrophotometry .

Action Environment

The action of GRT is influenced by environmental factors such as pH. It reacts with aldehydes and ketones under mild acid or alkaline conditions . Moreover, GRT is known to be hygroscopic , suggesting that moisture levels in the environment could impact its stability and efficacy.

Analyse Biochimique

Biochemical Properties

Girard’s Reagent T is a robust agent for derivatizing aldehydes and ketones, providing a derivative that is highly charged for accurate ESI quantitation . It is a quaternary amine with a reactive hydrazine group that derivatizes aldehydes and ketones to form hydrazones . This property makes it a useful tool in the biochemical reactions involving these biomolecules .

Cellular Effects

The cellular effects of Girard’s Reagent T are not well-studied. Its role as a derivatizing agent for aldehydes and ketones suggests that it could potentially influence cellular processes involving these compounds. For instance, it could affect cell signaling pathways, gene expression, and cellular metabolism that involve aldehydes and ketones .

Molecular Mechanism

Girard’s Reagent T exerts its effects at the molecular level through its ability to derivatize aldehydes and ketones . It forms hydrazones by reacting with these compounds, which can then be detected with high accuracy in ESI quantitation . This process involves binding interactions with the aldehydes or ketones, potentially leading to changes in their activity and thus influencing gene expression .

Temporal Effects in Laboratory Settings

The hydrazone derivatives formed by Girard’s Reagent T are stable for several days in solution This suggests that the effects of this product in laboratory settings could be long-lasting

Metabolic Pathways

Girard’s Reagent T is involved in the derivatization of aldehydes and ketones This suggests that it could potentially interact with enzymes or cofactors involved in the metabolism of these compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Girard’s reagent T can be synthesized by reacting trimethylamine with chloroacetic acid to form (carboxymethyl)trimethylammonium chloride. This intermediate is then reacted with hydrazine to yield the final product .

Industrial Production Methods: In industrial settings, the production of Girard’s reagent T involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by crystallization from ethanol and stored in well-sealed containers due to its hygroscopic nature .

Analyse Des Réactions Chimiques

Types of Reactions: Girard’s reagent T primarily undergoes derivatization reactions with aldehydes and ketones to form hydrazones. This reaction is crucial for the detection and quantification of these compounds in various samples .

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, methanol, ammonium acetate.

Major Products: The major products of these reactions are hydrazones, which are stable and highly charged, making them suitable for mass spectrometric analysis .

Comparaison Avec Des Composés Similaires

- Girard’s reagent P

- 2,4-Dinitrophenylhydrazine

- (2-Aminoethyl)trimethylammonium chloride hydrochloride

Comparison: Girard’s reagent T is unique due to its high proton affinity and the stability of its hydrazone derivatives. Compared to Girard’s reagent P, it offers better ionization efficiency in mass spectrometry. 2,4-Dinitrophenylhydrazine is another derivatizing agent but is less effective in forming charged derivatives .

Activité Biologique

Girard's reagent T (GirT), known chemically as (hydrazinocarbonylmethyl) trimethylammonium chloride, is a versatile derivatization agent primarily used in the field of analytical chemistry. Its biological activity has garnered attention due to its ability to form stable hydrazone derivatives with carbonyl compounds, enhancing their detection and quantification in various biological matrices. This article explores the biological activity of GirT, highlighting its applications, mechanisms, and relevant case studies.

Overview of Girard's Reagent T

GirT is a water-soluble reagent that reacts with aldehydes and ketones to form hydrazone derivatives. This reaction not only facilitates the isolation of carbonyl compounds from complex mixtures but also improves the sensitivity of subsequent analytical techniques such as mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The unique structure of GirT, featuring a quaternary ammonium moiety, enhances its reactivity and solubility in polar solvents, making it particularly useful in biological applications.

The mechanism by which GirT exerts its biological activity involves the formation of hydrazone bonds with carbonyl-containing compounds. This reaction is characterized by:

- Nucleophilic Attack : The hydrazine component of GirT attacks the carbonyl carbon.

- Formation of Hydrazone : A stable hydrazone is formed after dehydration.

- Increased Detection Sensitivity : The resultant derivatives exhibit enhanced ionization efficiency in MS due to their positive charge, facilitating better detection limits.

This mechanism allows for the effective quantification of various biologically relevant molecules, including steroids, peptides, and oxidative DNA damage products .

1. Detection of Oxidative DNA Damage

One significant application of GirT is in the detection of oxidative DNA damage products such as 5-formyl-2'-deoxyuridine (FodU). A study demonstrated that derivatization with GirT significantly improved the detection limits for FodU when analyzed by LC-MS/MS, achieving a detection limit of 3-4 fmol . This advancement is crucial for assessing the biological implications of oxidative stress and DNA damage in cellular contexts.

2. Imaging and Quantification of Lactones

GirT has also been utilized for imaging lactones in beef samples through matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). The study revealed that GirT-derivatized lactones exhibited higher signal-to-noise ratios compared to non-derivatized counterparts, indicating superior detection capabilities . This application underscores the reagent's potential in food science and safety testing.

Case Study 1: Enhanced Detection Limits for FodU

In a detailed investigation into oxidative DNA damage, researchers employed GirT to derivatize FodU, resulting in significant improvements in detection sensitivity compared to underivatized samples. The study highlighted that using GirT allowed for reliable quantification even at low concentrations, emphasizing its utility in molecular biology research focused on mutagenesis .

Case Study 2: Visualization of Aroma Compounds

Another study focused on utilizing GirT for the simultaneous visualization of aroma compounds in food matrices. By employing MALDI-MSI techniques on beef sections treated with GirT, researchers could effectively map the distribution of various lactones, demonstrating how derivatization can facilitate complex analyses in food chemistry .

Data Tables

Propriétés

IUPAC Name |

(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSULOORXQBDPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

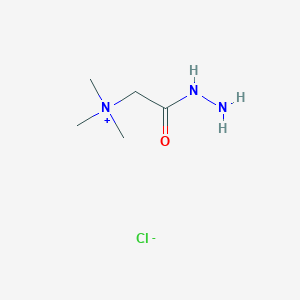

C[N+](C)(C)CC(=O)NN.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883315 | |

| Record name | Betaine Hydrazide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-46-6 | |

| Record name | Girard-T reagent | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Girard's reagent T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Girard's reagent T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betaine Hydrazide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydrazinocarbonylmethyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE HYDRAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO3MF0US46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.